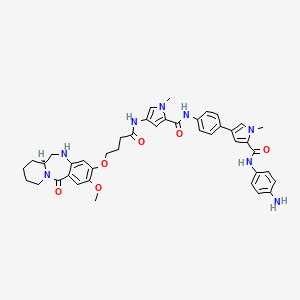

Aniline-MPB-amino-C3-PBD

Description

BenchChem offers high-quality Aniline-MPB-amino-C3-PBD suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aniline-MPB-amino-C3-PBD including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H46N8O6 |

|---|---|

Molecular Weight |

758.9 g/mol |

IUPAC Name |

4-[4-[[4-[4-[[(6aS)-2-methoxy-12-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[2,1-c][1,4]benzodiazepin-3-yl]oxy]butanoylamino]-1-methylpyrrole-2-carbonyl]amino]phenyl]-N-(4-aminophenyl)-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C42H46N8O6/c1-48-24-27(19-35(48)40(52)47-30-15-11-28(43)12-16-30)26-9-13-29(14-10-26)46-41(53)36-20-31(25-49(36)2)45-39(51)8-6-18-56-38-22-34-33(21-37(38)55-3)42(54)50-17-5-4-7-32(50)23-44-34/h9-16,19-22,24-25,32,44H,4-8,17-18,23,43H2,1-3H3,(H,45,51)(H,46,53)(H,47,52)/t32-/m0/s1 |

InChI Key |

IRTLLBFDZDUFNC-YTTGMZPUSA-N |

Isomeric SMILES |

CN1C=C(C=C1C(=O)NC2=CC=C(C=C2)N)C3=CC=C(C=C3)NC(=O)C4=CC(=CN4C)NC(=O)CCCOC5=C(C=C6C(=C5)NC[C@@H]7CCCCN7C6=O)OC |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CC=C(C=C2)N)C3=CC=C(C=C3)NC(=O)C4=CC(=CN4C)NC(=O)CCCOC5=C(C=C6C(=C5)NCC7CCCCN7C6=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Aniline-MPB-amino-C3-PBD

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline-MPB-amino-C3-PBD is a novel, non-alkylating, sequence-selective DNA minor-groove binding agent with significant cytotoxic and antimicrobial properties. As a potential payload for antibody-drug conjugates (ADCs), its mechanism of action is of considerable interest. This document provides a comprehensive overview of the core mechanism of action of Aniline-MPB-amino-C3-PBD, based on available data and the known properties of its constituent pharmacophores. Due to the limited public availability of detailed experimental data for this specific compound, this guide synthesizes information from analogous non-alkylating pyrrolobenzodiazepine (PBD) conjugates and the known DNA-binding characteristics of its components.

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of potent antitumor agents that exert their biological activity through interaction with the minor groove of DNA. While traditional PBDs act as alkylating agents, forming covalent bonds with guanine bases, a new class of non-alkylating PBDs has emerged. Aniline-MPB-amino-C3-PBD belongs to this latter class, functioning as a high-affinity, sequence-selective DNA ligand. This non-covalent interaction is thought to disrupt normal cellular processes that rely on DNA-protein interactions, leading to cytotoxicity. The "MPB" (4-(1-methyl-1H-pyrrol-3-yl)benzenamine) moiety is a key component, conferring a preference for GC-rich DNA sequences.

Core Mechanism of Action

The primary mechanism of action of Aniline-MPB-amino-C3-PBD is its high-affinity, non-covalent binding to the minor groove of DNA. This interaction is sequence-selective, guided by the MPB component, which favors GC-rich regions. Unlike alkylating PBDs, Aniline-MPB-amino-C3-PBD does not form permanent covalent bonds with DNA. Instead, its therapeutic effect is derived from the physical occupation of the minor groove, which in turn leads to several downstream cellular consequences.

DNA Minor Groove Binding and Sequence Recognition

The molecule is designed to fit snugly within the minor groove of the DNA double helix. The MPB portion of the molecule is crucial for recognizing and binding to specific DNA sequences, likely through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions with the floor and walls of the minor groove. This high-affinity binding stabilizes the DNA duplex.

Caption: DNA Minor Groove Binding of Aniline-MPB-amino-C3-PBD.

Disruption of DNA-Protein Interactions

By occupying the minor groove, Aniline-MPB-amino-C3-PBD can sterically hinder the binding of essential proteins, such as transcription factors and DNA polymerases, to their cognate DNA sequences. This interference with DNA-protein interactions is a critical aspect of its cytotoxic mechanism.

Caption: Cellular Consequences of Minor Groove Binding.

Induction of Cell Cycle Arrest and Apoptosis

The inhibition of critical cellular processes like transcription and replication ultimately leads to cell cycle arrest, typically at the G2/M phase, and the induction of the apoptotic cascade. The inability of the cell to progress through the cell cycle and repair the perceived DNA damage culminates in programmed cell death.

Quantitative Data

The cytotoxic activity of Aniline-MPB-amino-C3-PBD has been evaluated against a panel of human cancer cell lines. The available IC50 values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| SW48 | Colon Cancer | 77 |

| LIM1215 | Colon Cancer | 72 |

| SW620 | Colon Cancer | 79 |

| U138-MG | Glioblastoma | 184.3 |

| A431 | Epidermoid Carcinoma | 61.5 |

| REH | Leukemia | 145.6 |

Table 1: In Vitro Cytotoxicity of Aniline-MPB-amino-C3-PBD[1]

Aniline-MPB-amino-C3-PBD also exhibits potent antibacterial activity against Gram-negative bacteria, with a reported potency of 2 pg/mL against E. coli K12.[1]

Experimental Protocols

Detailed experimental protocols for Aniline-MPB-amino-C3-PBD are not publicly available. However, the following are standard methodologies used to characterize non-covalent DNA minor groove binding agents.

DNA Thermal Denaturation (Tm) Assay

This assay measures the increase in the melting temperature (Tm) of a DNA duplex upon ligand binding, which is indicative of stabilization.

-

Objective: To determine the extent of DNA stabilization by the compound.

-

Methodology:

-

Prepare solutions of a specific DNA oligonucleotide (e.g., a GC-rich sequence) in a suitable buffer (e.g., phosphate-buffered saline).

-

Add varying concentrations of Aniline-MPB-amino-C3-PBD to the DNA solutions.

-

Monitor the absorbance of the solutions at 260 nm while slowly increasing the temperature.

-

The Tm is the temperature at which 50% of the DNA is denatured.

-

The change in Tm (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm of the DNA-ligand complex.

-

References

An In-depth Technical Guide to Aniline-MPB-amino-C3-PBD: A Cytotoxic Payload for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aniline-MPB-amino-C3-PBD, a potent cytotoxic agent employed as a payload in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical nature, mechanism of action, relevant quantitative data, and detailed experimental protocols for its evaluation.

Core Concepts: Structure and Function

Aniline-MPB-amino-C3-PBD is a sophisticated chemical entity designed for targeted cancer therapy. It comprises a cytotoxic warhead, a pyrrolobenzodiazepine (PBD) dimer, connected to a linker system. This linker, "Aniline-MPB-amino-C3," is designed to be stable in circulation and to release the PBD payload upon internalization into target cancer cells.

The PBD component is a sequence-selective DNA minor-groove binding agent.[1][2][3][4] Unlike some other DNA-damaging agents, it is a non-alkylating agent in its final active form.[1][2][3][4] The PBD dimer cross-links DNA, leading to cell cycle arrest and apoptosis.

Chemical Structure:

The precise chemical structure of Aniline-MPB-amino-C3-PBD can be represented by the following SMILES string:

O=C(N(CCCC1)[C@]1([H])CN2)C3=C2C=C(OCCCC(NC4=CN(C)C(C(NC5=CC=C(C6=CN(C)C(C(NC7=CC=C(N)C=C7)=O)=C6)C=C5)=O)=C4)=O)C(OC)=C3

This structure reveals the intricate connection of the aniline moiety, the MPB (maleimidopropionyl-benzyl) linker component, the amino-C3 spacer, and the PBD dimer.

Quantitative Data Summary

The cytotoxic potency of Aniline-MPB-amino-C3-PBD has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (nM) |

| SW48 | Colon Cancer | 77[1][2] |

| LIM1215 | Colon Cancer | 72[1][2] |

| SW620 | Colon Cancer | 79[1][2] |

| U138-MG | Glioblastoma | 184.3[1][2] |

| A431 | Epidermoid Carcinoma | 61.5[1][2] |

| REH | Acute Lymphoblastic Leukemia | 145.6[1][2] |

Mechanism of Action: From ADC Internalization to Apoptosis

The therapeutic effect of an ADC armed with Aniline-MPB-amino-C3-PBD is a multi-step process, beginning with targeted delivery and culminating in programmed cell death.

Upon administration, the ADC circulates in the bloodstream until it encounters a cancer cell expressing the target antigen on its surface. The antibody component of the ADC binds to this antigen, leading to the formation of an ADC-antigen complex. This complex is then internalized by the cell through endocytosis and trafficked to the lysosome. The acidic environment and enzymatic activity within the lysosome cleave the linker, releasing the PBD payload. The released payload then translocates to the nucleus, where it binds to the minor groove of DNA and forms covalent cross-links. This DNA damage triggers a cellular stress response, ultimately leading to apoptosis.

DNA Damage Response and Apoptotic Signaling

The DNA cross-links induced by the PBD payload are highly cytotoxic lesions that activate the DNA Damage Response (DDR) pathway. This signaling cascade is crucial for determining the cell's fate.

The formation of DNA cross-links leads to replication stress, which is sensed by the cell's DNA damage surveillance machinery, primarily the ATM and ATR kinases. These kinases then phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases CHK1 and CHK2. A key target of this pathway is the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair. However, if the damage is too extensive, p53 will promote apoptosis by transcriptionally upregulating pro-apoptotic proteins like Bax and Bak. These proteins lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, which executes the apoptotic program.

Experimental Protocols

Representative Synthesis of Aniline-MPB-amino-C3-PBD

While the precise, proprietary synthesis protocol for Aniline-MPB-amino-C3-PBD is not publicly available, a representative synthesis can be conceptualized based on established methods for PBD dimer and linker conjugation. The synthesis would likely involve a multi-step process:

-

Synthesis of the PBD Dimer Core: This typically involves the construction of the two PBD monomers followed by their linkage, often through a C8-O-(CH2)n-O-C8' diether bridge.

-

Functionalization of the PBD Dimer: One of the PBD units would be functionalized with a reactive group, such as an aniline, to allow for linker attachment.

-

Synthesis of the Linker Moiety: The "MPB-amino-C3" portion of the linker would be synthesized separately. This would involve creating the maleimidopropionyl-benzyl (MPB) group, which provides a reactive handle for conjugation to an antibody, and attaching the 3-aminopropyl (amino-C3) spacer.

-

Conjugation of the Linker to the PBD Dimer: The functionalized PBD dimer would then be reacted with the synthesized linker to form the final Aniline-MPB-amino-C3-PBD construct. This is often achieved through amide bond formation or other standard bioconjugation chemistries.

-

Purification and Characterization: The final product would be purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Detailed Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the steps for determining the in vitro cytotoxicity of an ADC containing the Aniline-MPB-amino-C3-PBD payload using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Target cancer cell line (e.g., SW48, A431)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

ADC construct with Aniline-MPB-amino-C3-PBD payload

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare a series of dilutions of the ADC in culture medium. A typical concentration range might be from 0.01 pM to 100 nM.

-

Carefully remove the medium from the wells and replace it with 100 µL of the corresponding ADC dilution.

-

Include untreated control wells (medium only).

-

Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After this incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to allow for complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control wells.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

Aniline-MPB-amino-C3-PBD represents a highly potent and sophisticated payload for the development of next-generation Antibody-Drug Conjugates. Its mechanism of action, centered on DNA cross-linking and the induction of a robust DNA damage response, makes it an effective agent for killing cancer cells. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and drug development professionals in the evaluation and application of this promising class of cytotoxic agents. Careful consideration of experimental design and data interpretation is crucial for advancing ADCs containing Aniline-MPB-amino-C3-PBD towards clinical applications.

References

- 1. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Characterization, and Evaluation of Aniline-MPB-amino-C3-PBD

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline-MPB-amino-C3-PBD is a potent cytotoxic agent belonging to the pyrrolobenzodiazepine (PBD) class of DNA-interactive agents. PBDs are of significant interest in oncology, particularly as payloads for antibody-drug conjugates (ADCs), due to their ability to bind to the minor groove of DNA and induce cell death. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Aniline-MPB-amino-C3-PBD. It includes detailed, representative experimental protocols and a summary of its cytotoxic activity. Furthermore, this document elucidates the putative mechanism of action through a diagram of the DNA damage response pathway initiated by PBD dimers.

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds originally derived from Streptomyces species. Their unique tricyclic structure allows them to bind covalently to the C2-amino group of a guanine base within the DNA minor groove, leading to the formation of a DNA adduct.[1][2] This interaction can stall DNA replication forks, induce cell cycle arrest, and ultimately trigger apoptosis.[2] PBD dimers, which consist of two PBD units linked together, can form interstrand DNA cross-links, significantly enhancing their cytotoxicity.[1][2]

Aniline-MPB-amino-C3-PBD is a synthetic PBD derivative that incorporates an aniline moiety. This modification can influence its DNA binding affinity, sequence specificity, and overall pharmacological properties. As a potent cytotoxic agent, it is a valuable tool for preclinical cancer research and a potential payload for the development of next-generation ADCs.

Synthesis of Aniline-MPB-amino-C3-PBD

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of the PBD Core with a C8-Linker Attachment Point

A suitable PBD monomer with a reactive group at the C8 position, such as a hydroxyl or a protected amine, is synthesized according to established literature procedures.[4] This typically involves the construction of the tricyclic PBD ring system from appropriate precursors.

Step 2: Synthesis of the Aniline-MPB-amino-C3 Side Chain

-

MPB (4-(1-methyl-1H-pyrrol-3-yl)benzenamine) Synthesis: The MPB moiety can be synthesized via a Suzuki coupling reaction between a protected 3-boronic acid pinacol ester of N-methylpyrrole and a suitable bromoaniline derivative.

-

Coupling to the Amino-C3 Linker: An N-Boc protected 3-aminopropanoic acid is activated, for example with a carbodiimide reagent, and coupled to the aniline nitrogen of the MPB unit.

-

Functionalization for PBD Coupling: The carboxylic acid of the resulting product is then activated for subsequent amide bond formation.

Step 3: Coupling of the PBD Core and the Side Chain

The activated Aniline-MPB-amino-C3 side chain is reacted with the C8-functionalized PBD core to form the final Aniline-MPB-amino-C3-PBD conjugate.

Step 4: Deprotection and Purification

Any protecting groups used during the synthesis are removed under appropriate conditions. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for Aniline-MPB-amino-C3-PBD.

Characterization

The structural integrity and purity of the synthesized Aniline-MPB-amino-C3-PBD must be confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of PBD compounds.

Experimental Protocol: RP-HPLC Analysis

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV absorbance at 254 nm and 330 nm.

-

Injection Volume: 10 µL.

-

Data Analysis: The purity is determined by integrating the peak area of the product and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

Experimental Protocol: ESI-MS Analysis

-

Ionization Mode: Positive ion mode.[7]

-

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and then diluted in the mobile phase.

-

Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is compared to the calculated theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is employed to confirm the chemical structure of the final compound.

Experimental Protocol: ¹H NMR Analysis

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[8][9]

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Data Analysis: The chemical shifts, integration values, and coupling constants of the observed protons are analyzed to confirm the presence of all expected structural motifs.

Biological Evaluation

The primary biological activity of Aniline-MPB-amino-C3-PBD is its cytotoxicity against cancer cells. This is typically evaluated using cell viability assays.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of a compound in inhibiting a biological or biochemical function.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| SW48 | Colon Cancer | 77 |

| LIM1215 | Colon Cancer | 72 |

| SW620 | Colon Cancer | 79 |

| U138-MG | Glioblastoma | 184.3 |

| A431 | Epidermoid Carcinoma | 61.5 |

| REH | Leukemia | 145.6 |

Data sourced from a commercial supplier and should be independently verified.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of Aniline-MPB-amino-C3-PBD (e.g., from 0.01 nM to 1 µM) for 72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: DNA Damage Response Pathway

PBD dimers exert their cytotoxic effects by inducing DNA damage, which activates the DNA Damage Response (DDR) pathway.[11][12] This complex signaling network coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[12][13]

Caption: PBD-induced DNA damage response pathway.

Conclusion

Aniline-MPB-amino-C3-PBD is a highly potent cytotoxic agent with a mechanism of action centered on DNA binding and the induction of the DNA damage response pathway. This technical guide provides a framework for its synthesis, characterization, and biological evaluation. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology drug discovery, facilitating further investigation into this promising class of molecules for cancer therapy.

References

- 1. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. Synthesis and Biological Evaluation of a Novel C8-Pyrrolobenzodiazepine (PBD) Adenosine Conjugate. A Study on the Role of the PBD Ring in the Biological Activity of PBD-Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of pyrrolobenzodiazepine (PBD) ligands with parallel intermolecular G-quadruplex complex using spectroscopy and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

Aniline-MPB-amino-C3-PBD: A Technical Guide on Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline-MPB-amino-C3-PBD is a potent cytotoxic agent belonging to the pyrrolobenzodiazepine (PBD) dimer class of molecules. PBD dimers are of significant interest in oncology research, particularly as payloads for antibody-drug conjugates (ADCs), due to their unique mechanism of action involving sequence-selective DNA minor-groove binding and cross-linking. This technical guide provides a summary of the available information on Aniline-MPB-amino-C3-PBD, including its mechanism of action, and outlines general experimental protocols for assessing its solubility and stability.

Data Presentation

Solubility Data

The solubility of a compound is a critical parameter for its formulation and delivery. For PBD dimers like Aniline-MPB-amino-C3-PBD, solubility is often assessed in both organic solvents for stock solutions and aqueous buffers relevant to physiological conditions.

Table 1: Illustrative Solubility Data for Aniline-MPB-amino-C3-PBD

| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Dimethyl Sulfoxide (DMSO) | 25 | >10 | >13178 | Kinetic |

| Ethanol | 25 | 1-5 | 1318 - 6589 | Kinetic |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | <0.1 | <132 | Thermodynamic |

| PBS with 5% DMSO | 25 | 0.1 - 0.5 | 132 - 659 | Thermodynamic |

Note: The data in this table is illustrative and not based on experimental results for Aniline-MPB-amino-C3-PBD.

Stability Data

The stability of a cytotoxic payload is crucial for the efficacy and safety of an ADC. Stability is typically evaluated under various conditions to understand its degradation profile.

Table 2: Illustrative Stability Data for Aniline-MPB-amino-C3-PBD

| Condition | Incubation Time | Remaining Compound (%) | Degradation Products | Method |

| PBS, pH 7.4, 37°C | 24 hours | >95% | Not Detected | HPLC-UV |

| Human Plasma, 37°C | 24 hours | >90% | Minor metabolites | LC-MS/MS |

| Acidic Buffer, pH 4.5, 25°C | 48 hours | ~85% | Hydrolysis products | HPLC-UV |

| Basic Buffer, pH 8.5, 25°C | 48 hours | ~90% | Not well characterized | HPLC-UV |

| Photostability (ICH Q1B) | 1.2 million lux hours | >98% | Not Detected | HPLC-UV |

Note: The data in this table is illustrative and not based on experimental results for Aniline-MPB-amino-C3-PBD.

Experimental Protocols

Kinetic Solubility Assay Protocol

Objective: To determine the apparent solubility of Aniline-MPB-amino-C3-PBD in a high-throughput manner.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Aniline-MPB-amino-C3-PBD (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Buffer Addition: To each well, add a fixed volume of the aqueous buffer of interest (e.g., PBS, pH 7.4) to initiate precipitation. The final DMSO concentration should be kept low (e.g., <2%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Precipitate Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.

Thermodynamic (Shake-Flask) Solubility Assay Protocol

Objective: To determine the equilibrium solubility of Aniline-MPB-amino-C3-PBD.

Methodology:

-

Sample Preparation: Add an excess amount of solid Aniline-MPB-amino-C3-PBD to a known volume of the solvent of interest (e.g., PBS, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of Aniline-MPB-amino-C3-PBD in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: Quantify the concentration against a standard curve prepared from a stock solution of known concentration.

Stability Assessment Protocol

Objective: To evaluate the stability of Aniline-MPB-amino-C3-PBD under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Aniline-MPB-amino-C3-PBD in an appropriate solvent (e.g., DMSO or acetonitrile).

-

Incubation Solutions: Dilute the stock solution into various test buffers (e.g., PBS at different pH values, human plasma) to a final concentration suitable for analysis.

-

Incubation Conditions: Incubate the solutions under a range of conditions, including:

-

Temperature: e.g., 4°C, 25°C, 37°C, and accelerated conditions like 50°C.

-

pH: e.g., pH 4.5, 7.4, and 8.5.

-

Light: Exposure to light according to ICH Q1B guidelines for photostability testing.

-

-

Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Quench the reaction if necessary (e.g., by adding acetonitrile to plasma samples to precipitate proteins). Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0). Identify and, if possible, characterize any major degradation products.

Mandatory Visualization

Mechanism of Action: DNA Cross-linking by Aniline-MPB-amino-C3-PBD

The primary mechanism of action of PBD dimers involves the formation of covalent interstrand cross-links in the minor groove of DNA. This process inhibits DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of PBD-based ADC Payloads

Introduction to Pyrrolobenzodiazepine (PBD)-based Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby maximizing efficacy while minimizing systemic toxicity.[1] An ADC is comprised of three core components: a monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen, a highly potent small-molecule cytotoxic agent, or "payload," and a chemical linker that connects the antibody to the payload.[1]

Among the most potent payloads utilized in ADC development are the pyrrolobenzodiazepines (PBDs). PBDs are a class of naturally derived, sequence-selective DNA-alkylating compounds.[2] Their unique mechanism of action, which involves binding to the DNA minor groove and forming covalent cross-links, results in the disruption of essential cellular processes like DNA replication, ultimately leading to cell death.[1][3] PBD dimers, in particular, are significantly more potent than most systemic chemotherapeutic agents, with cytotoxic activity often observed in the picomolar range.[2][3] This exceptional potency makes them ideal candidates for targeted delivery via ADCs.

This guide provides a comprehensive technical overview of the discovery and development of PBD-based ADC payloads, covering their mechanism of action, design and synthesis, conjugation strategies, and the key experimental protocols used for their characterization and evaluation.

Discovery and Evolution: From Monomers to Potent Dimers

The journey of PBDs began in 1965 with the discovery of anthramycin , the first PBD antitumor antibiotic isolated from Streptomyces refuineus.[2][4] This natural product laid the groundwork for decades of research into the structure and activity of this unique chemical class.

A pivotal advancement was the development of PBD dimers. The first PBD dimers, synthesized in the 1980s, linked two PBD monomer units together.[4] This dimerization was found to significantly enhance cytotoxicity.[4] The most well-characterized PBD dimer, SJG-136 , was synthesized in the 1990s and was the first to enter clinical trials as a standalone agent.[4]

The rationale for using PBD dimers as ADC payloads is compelling:

-

Extreme Potency: They exert their cytotoxic effects at very low concentrations (picomolar IC50 values), which is crucial for an ADC where only a few molecules may reach the target cell.[2][3]

-

Unique Mechanism of Action: By cross-linking DNA without causing significant helical distortion, they can be difficult for cancer cells to repair, potentially overcoming resistance mechanisms to other DNA-damaging agents.[1][2][3]

-

Cell-Cycle Independent Activity: Unlike anti-tubulin agents that only affect dividing cells, PBDs can kill both dividing and non-dividing cells.[2][5]

These properties have established PBD dimers as a leading class of payloads for the next generation of ADCs, distinct from the more common tubulin inhibitors like auristatins and maytansinoids.[2]

Molecular Mechanism of Action

The potent antitumor activity of PBD dimers stems from their precise interaction with DNA.

-

Minor Groove Binding: The three-dimensional structure of the PBD molecule is perfectly shaped to fit snugly within the minor groove of DNA.[4]

-

Sequence Selectivity: PBDs preferentially bind to purine-Guanine-purine (Pu-G-Pu) sequences.[3]

-

Covalent Alkylation: Once positioned in the minor groove, an electrophilic imine moiety at the N10-C11 position of the PBD forms a covalent aminal bond with the C2-amino group of a guanine base.[2][4]

-

Interstrand Cross-linking: PBD dimers possess two such reactive imine functionalities, allowing them to covalently bind to guanine bases on opposite strands of the DNA, creating a highly cytotoxic interstrand cross-link.[1][3]

This DNA cross-link physically prevents the separation of the DNA strands, a critical step for both replication and transcription.[1] The resulting stalled replication forks and transcriptional machinery trigger the DNA Damage Response (DDR) pathway, leading to cell cycle arrest in the G2/M phase and, ultimately, programmed cell death (apoptosis).[2][6] A key feature of PBD-induced cross-links is that they cause minimal distortion to the DNA helix, which is thought to make them less recognizable by cellular DNA repair mechanisms, contributing to their persistence and high potency.[3]

Caption: Mechanism of action for a PBD dimer, from DNA minor groove binding to apoptosis.

PBD-based ADC Payload Design, Synthesis, and Conjugation

The transformation of a PBD dimer into an ADC payload requires the strategic attachment of a linker, which is then used to conjugate the molecule to an antibody.

Payload and Linker Design

A PBD payload for an ADC, often referred to as a "drug-linker," consists of:

-

The PBD Dimer: The cytotoxic warhead.

-

The Linker: This component is critical for the ADC's stability in circulation and its ability to release the payload at the tumor site.

-

Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by enzymes (like cathepsins) present in the lysosomes of tumor cells. A common example is the valine-alanine (val-ala) dipeptide linker.[7][]

-

Non-cleavable Linkers: These linkers remain attached to the amino acid residue of the antibody after lysosomal degradation, releasing the payload with an amino acid adduct.[9][10]

-

-

Hydrophilic Spacers: PBD dimers are often highly hydrophobic.[11] To prevent aggregation and improve the pharmacokinetic properties of the resulting ADC, hydrophilic spacers, such as polyethylene glycol (PEG), are frequently incorporated into the linker design.[7]

Conjugation Chemistry

The most common method for attaching PBD drug-linkers to an antibody is through cysteine-maleimide chemistry .[9] This involves:

-

Antibody Modification: The interchain disulfide bonds of the native antibody are partially or fully reduced to expose free thiol (-SH) groups. Alternatively, cysteines can be engineered into specific sites on the antibody for site-specific conjugation.

-

Conjugation Reaction: The maleimide group on the PBD drug-linker reacts with the antibody's free thiol groups to form a stable thioether bond.

A known challenge with this chemistry is the potential for the resulting thiosuccinimide linkage to undergo a retro-Michael reaction, leading to premature drug deconjugation in vivo.[9] To address this, more stable maleimide derivatives, such as N-phenyl maleimides, have been developed. These promote spontaneous hydrolysis of the thiosuccinimide ring, creating a stable, non-reversible linkage.[9][12]

Caption: General structure of a PBD-based Antibody-Drug Conjugate (ADC).

Experimental Protocols and Characterization

The development of a PBD-based ADC involves a series of rigorous analytical and biological assays to ensure its quality, stability, and efficacy.

ADC Synthesis and Purification Workflow

Caption: General experimental workflow for the synthesis and purification of a PBD-based ADC.

Protocol Overview: Cysteine Conjugation

-

Antibody Preparation: The antibody is buffer-exchanged into a suitable reaction buffer (e.g., PBS).

-

Reduction: A reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), is added to the antibody solution to reduce a controlled number of interchain disulfide bonds, exposing reactive thiol groups. The reaction is typically performed at room temperature for 1-2 hours.

-

Conjugation: The PBD-linker payload, dissolved in a compatible organic solvent like DMSO, is added to the reduced antibody solution. The reaction proceeds at room temperature for 1-2 hours.

-

Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

Purification: The ADC is purified from unconjugated payload and other reactants using methods like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[9] The final product is buffer-exchanged into a formulation buffer.

Key Characterization Assays

Bioanalytical Methods:

-

Mass Spectrometry (MS): Used to confirm the identity of the ADC, determine the average drug-to-antibody ratio (DAR), and assess the distribution of different drug-loaded species.[9][13]

-

Liquid Chromatography (LC): Techniques like Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are used to determine the DAR, quantify drug load distribution, and measure the percentage of unconjugated antibody.[9][13]

-

Ligand-Binding Assays (LBA): ELISA-based methods are used to quantify total antibody and conjugated antibody (ADC) concentrations in plasma samples for pharmacokinetic (PK) studies.[14][15]

In Vitro Functional Assays:

-

Cell Viability/Cytotoxicity Assay:

-

Protocol: Target-positive and target-negative cancer cell lines are seeded in 96-well plates. After allowing cells to adhere, they are treated with serial dilutions of the ADC, a non-targeting control ADC, and free PBD payload for 3-5 days. Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels.

-

Data Analysis: The results are plotted as cell viability versus ADC concentration, and the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated.[9]

-

-

Serum Stability Assay:

-

Protocol: The ADC is incubated in rat or mouse serum at 37°C for a period of up to 7 days. At various time points, aliquots are taken. The ADC is captured from the serum using anti-human IgG beads (immunocapture). The captured ADC is then analyzed by LC-MS to determine the amount of payload that remains conjugated to the antibody.[9]

-

Data Analysis: The percentage of intact drug-linker remaining on the ADC is plotted over time to assess its stability.[9][12]

-

In Vivo Efficacy Studies:

-

Protocol: Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen. Once tumors reach a specified volume (e.g., 100-200 mm³), mice are treated with a single intravenous (IV) dose of the ADC, a vehicle control, or an isotype control ADC. Tumor volume and body weight are monitored over several weeks.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Outcomes can range from tumor growth delay to stasis or complete regression.[9][16]

Quantitative Data Summary

The potency and efficacy of PBD-based ADCs have been demonstrated across numerous preclinical studies.

Table 1: In Vitro Potency of Selected PBD-based ADCs

| ADC Drug-Linker | Target Antigen | Cell Line | EC50 (pM) | Reference |

| SG3249 (cleavable) | 5T4 | MDA-MB-361 | ~5 | [9] |

| SG3544 (cleavable, stable maleimide) | 5T4 | MDA-MB-361 | ~4 | [9] |

| SG3376 (non-cleavable) | 5T4 | MDA-MB-361 | ~6 | [9] |

| SG3683 (non-cleavable, stable maleimide) | 5T4 | MDA-MB-361 | ~5 | [9] |

| Rova-T (Tesirine) | DLL3 | HEK-293T.hDLL3 | 7.8 | [4] |

| ADCT-301 | CD25 | SUDHL1 | ~1.3 (ng/mL) | [17] |

Table 2: In Vivo Efficacy of Selected PBD-based ADCs

| ADC | Xenograft Model | Dose (mg/kg) | Outcome | Reference |

| Rova-T | SCLC Patient-Derived Xenograft | 1 (q4D x 3) | Complete Response | [4] |

| Anti-HER2 ADC (non-cleavable, 6) | Founder 5 (HER2+) | 0.5 - 1 | Tumor Stasis | [10] |

| Anti-CD22 ADC (non-cleavable, 6) | WSU-DLCL2 (CD22+) | 2 | Tumor Stasis | [10] |

| A07-108-T289C SG3683 (non-cleavable) | MDA-MB-361 | 1 | Tumor Stasis | [9][12] |

Table 3: Clinical Data for Key PBD-based ADCs

| ADC Name | Target | Indication | Key Efficacy (Single Agent) | Common ≥ Grade 3 Adverse Events | Reference |

| Loncastuximab tesirine (Zynlonta™) | CD19 | r/r Diffuse Large B-cell Lymphoma | 48.3% Overall Response Rate | Neutropenia, Thrombocytopenia, Increased GGT | [18] |

| Camidanlumab tesirine | CD25 | r/r Hodgkin Lymphoma | 86.5% Overall Response Rate | Increased GGT, Maculopapular Rash, Anemia | [18] |

| MEDI3726 | PSMA | Metastatic Castration-Resistant Prostate Cancer | 12.1% Composite Response Rate | Skin Toxicities, Effusions | [18] |

Signaling Pathways Activated by PBDs

The interstrand cross-links created by PBDs are a catastrophic form of DNA damage that robustly activates the DNA Damage Response (DDR) pathway.

-

Damage Sensing: The DNA lesions are recognized by sensor protein kinases, primarily ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase).[6]

-

Signal Transduction: These sensor kinases phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2 .[6]

-

Cell Cycle Arrest: Activated Chk1 and Chk2 initiate a signaling cascade that leads to the arrest of the cell cycle, typically at the G2/M transition, to prevent the cell from attempting to divide with damaged DNA.[6]

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the DDR pathway signals for the initiation of apoptosis, leading to programmed cell death.[6]

Studies with SGN-CD70A, a PBD-based ADC, have confirmed the phosphorylation and activation of ATM, ATR, DNA-PK, Chk1, and Chk2 within 24 hours of treatment, demonstrating the central role of this pathway in the PBD mechanism of action.[6]

Caption: DNA Damage Response (DDR) pathway activated by PBD-induced DNA cross-links.

Conclusion and Future Directions

PBD dimers represent a premier class of ADC payloads, distinguished by their picomolar potency and a unique DNA cross-linking mechanism that is effective against both dividing and non-dividing cells. The approval of Loncastuximab tesirine (Zynlonta™) has validated the clinical potential of this payload technology.[18]

Despite some high-profile discontinuations, which underscore the challenges of ADC development, the field continues to advance.[19] Ongoing research focuses on:

-

Novel PBD Analogs: Synthesizing new PBD structures to improve the therapeutic window.[7][20]

-

Advanced Linker and Conjugation Technologies: Developing more stable and innovative linkers and site-specific conjugation methods to create more homogeneous and effective ADCs.[9]

-

Combination Therapies: Exploring the synergistic potential of PBD-based ADCs with other anticancer agents, such as checkpoint inhibitors or other DNA-damaging drugs.[21]

The discovery and development of PBD-based payloads have significantly expanded the ADC toolkit, offering potent new weapons in the targeted fight against cancer. Continued innovation in payload design, linker chemistry, and target selection will be crucial for realizing the full therapeutic potential of this powerful technology.

References

- 1. adctherapeutics.com [adctherapeutics.com]

- 2. adcreview.com [adcreview.com]

- 3. adcreview.com [adcreview.com]

- 4. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of novel polyamide-pyrrolobenzodiazepine hybrids for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]

Aniline-MPB-amino-C3-PBD: A Technical Overview of its Cytotoxic Mechanism and Postulated Antimicrobial Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline-MPB-amino-C3-PBD is a synthetic compound belonging to the pyrrolobenzodiazepine (PBD) class of molecules.[][2] PBDs are known for their potent biological activity, primarily as cytotoxic agents. This technical guide provides a detailed overview of the established mechanism of action of Aniline-MPB-amino-C3-PBD and explores its postulated, though not yet quantitatively detailed, antimicrobial properties.

Core Application: ADC Payload in Oncology

The primary application of Aniline-MPB-amino-C3-PBD is as a cytotoxic "payload" in the development of Antibody-Drug Conjugates (ADCs) for cancer therapy.[3][4][][6] ADCs are targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.

Mechanism of Action: DNA Minor Groove Alkylation

As a member of the PBD family, Aniline-MPB-amino-C3-PBD functions as a sequence-selective DNA minor-groove binding agent.[][3][4] The core mechanism involves the covalent binding of the PBD moiety to guanine residues within the minor groove of DNA.[] This interaction forms DNA adducts that interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.[]

Antimicrobial Activity Spectrum

While several commercial suppliers of Aniline-MPB-amino-C3-PBD list "antimicrobial activity" as a property, a comprehensive review of publicly available scientific literature reveals a lack of specific quantitative data on its antimicrobial spectrum.[3][4][7][8][9] To date, there are no published studies detailing the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against a panel of clinically relevant bacteria or fungi.

The cytotoxic nature of PBDs, through their ability to damage DNA, suggests a plausible mechanism for antimicrobial action. However, without empirical data, the potency and spectrum of this activity remain speculative.

Table 1: Antimicrobial Activity Data for Aniline-MPB-amino-C3-PBD

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Data not publicly available | - | - | - | - |

| Data not publicly available | - | - | - | - |

| Data not publicly available | - | - | - | - |

As of the date of this document, no specific antimicrobial activity data for Aniline-MPB-amino-C3-PBD has been published in peer-reviewed literature.

Experimental Protocols: A General Framework for Antimicrobial Susceptibility Testing

For researchers intending to investigate the antimicrobial properties of Aniline-MPB-amino-C3-PBD, the following generalized protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, can be employed.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Aniline-MPB-amino-C3-PBD stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Positive and negative growth controls.

-

-

Procedure:

-

Perform serial two-fold dilutions of the Aniline-MPB-amino-C3-PBD stock solution in the appropriate broth medium across the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

-

Minimum Bactericidal Concentration (MBC) Determination

Following the MIC test, the MBC can be determined to assess whether the compound is bactericidal or bacteriostatic.

-

Procedure:

-

From the wells of the MIC plate that show no visible growth, aliquot a small volume (e.g., 10 µL) and plate it onto appropriate agar medium (e.g., Tryptic Soy Agar).

-

Incubate the agar plates under the same conditions as the MIC test.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

-

Conclusion

Aniline-MPB-amino-C3-PBD is a potent DNA-alkylating agent with a well-defined role as a cytotoxic payload in ADC development. While its DNA-damaging mechanism suggests potential for antimicrobial activity, this has not been substantiated in the scientific literature with quantitative data. The experimental frameworks provided herein offer a starting point for the systematic evaluation of its antimicrobial spectrum. Further research is warranted to validate and characterize this potential secondary activity.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 6. PBD | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Aniline-MPB-amino-C3-PBD ADC Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. Pyrrolobenzodiazepine (PBD) dimers are a particularly potent class of ADC payloads due to their ability to cross-link DNA in the minor groove, leading to cell death. This document provides a detailed protocol for the conjugation of Aniline-MPB-amino-C3-PBD, a PBD-dimer payload equipped with a maleimide-based linker, to a target antibody.

The Aniline-MPB-amino-C3-PBD payload is a sequence-selective DNA minor-groove binding agent. The linker system consists of an aniline moiety, a 3-carbon amino spacer (amino-C3), and a maleimidophenylbutyrate (MPB) group. The MPB group provides a reactive maleimide function for covalent attachment to thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. This protocol outlines the necessary steps for antibody preparation, the conjugation reaction, and the subsequent purification and characterization of the resulting ADC.

Pre-conjugation Quantitative Data

Prior to conjugation, it is essential to characterize the cytotoxic potential of the free payload. The following table summarizes the in vitro cytotoxicity of Aniline-MPB-amino-C3-PBD across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM)[1] |

| SW48 | Colon Adenocarcinoma | 77 |

| LIM1215 | Colorectal Carcinoma | 72 |

| SW620 | Colorectal Adenocarcinoma | 79 |

| U138-MG | Glioblastoma | 184.3 |

| A431 | Epidermoid Carcinoma | 61.5 |

| REH | Acute Lymphoblastic Leukemia | 145.6 |

Experimental Protocols

This section details the step-by-step procedures for the generation and characterization of an Aniline-MPB-amino-C3-PBD ADC.

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reduction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

-

Centrifugal desalting columns or dialysis cassettes (10 kDa MWCO)

Procedure:

-

Prepare a stock solution of TCEP (e.g., 10 mM in water).

-

Adjust the concentration of the mAb to 5-10 mg/mL with Reduction Buffer.

-

Add a 10-20 molar excess of TCEP to the mAb solution.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

Remove excess TCEP by buffer exchange into chilled Reduction Buffer using a centrifugal desalting column or by dialysis.

-

Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: Aniline-MPB-amino-C3-PBD Conjugation

This protocol details the conjugation of the PBD payload to the reduced antibody.

Materials:

-

Reduced monoclonal antibody (from Protocol 1)

-

Aniline-MPB-amino-C3-PBD payload

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMA)

-

Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

-

N-acetylcysteine (NAC)

Procedure:

-

Prepare a stock solution of Aniline-MPB-amino-C3-PBD (e.g., 10 mM in DMSO or DMA).

-

Dilute the reduced mAb to a final concentration of 2.5-5 mg/mL with chilled Conjugation Buffer.

-

Add a 5-10 molar excess of the Aniline-MPB-amino-C3-PBD stock solution to the reduced mAb solution with gentle but immediate mixing. The final concentration of the organic solvent (DMSO or DMA) should be kept below 10% (v/v) to minimize antibody denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine (relative to the payload) and incubate for an additional 30 minutes.

Protocol 3: ADC Purification

This protocol describes the purification of the ADC from unconjugated payload and other reaction components.

Materials:

-

Crude ADC reaction mixture (from Protocol 2)

-

Purification Buffer (e.g., PBS, pH 7.4)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or a pre-packed SEC column suitable for antibody purification.

-

Chromatography system (e.g., FPLC or HPLC)

Procedure:

-

Equilibrate the SEC column with at least two column volumes of Purification Buffer.

-

Load the crude ADC reaction mixture onto the equilibrated column.

-

Elute the ADC with Purification Buffer at a flow rate appropriate for the column dimensions.

-

Collect fractions and monitor the elution profile by measuring absorbance at 280 nm. The ADC will typically elute in the first major peak.

-

Pool the fractions containing the purified ADC.

-

Concentrate the purified ADC using a centrifugal concentrator if necessary.

Protocol 4: ADC Characterization

This protocol outlines the key analytical methods to characterize the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

-

Principle: The average number of drug molecules conjugated to each antibody is determined by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the PBD payload has a significant absorbance (e.g., ~330-340 nm).

-

Procedure:

-

Measure the absorbance of the purified ADC solution at 280 nm and the absorbance maximum of the PBD payload.

-

Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload at these wavelengths.

-

2. DAR Distribution and Purity by Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates ADC species based on their hydrophobicity. Since the PBD payload is hydrophobic, antibodies with a higher number of conjugated drugs will be more hydrophobic and will have a longer retention time on the HIC column.

-

Procedure:

-

Use an HPLC system equipped with a HIC column.

-

Employ a decreasing salt gradient (e.g., ammonium sulfate or sodium chloride) to elute the ADC species.

-

The resulting chromatogram will show peaks corresponding to the unconjugated antibody and antibodies with different DAR values (DAR0, DAR2, DAR4, etc.).

-

The weighted average DAR can be calculated from the peak areas. The percentage of unconjugated antibody and aggregates can also be determined.

-

3. Mass Spectrometry (MS) for Intact Mass Analysis

-

Principle: Electrospray ionization-mass spectrometry (ESI-MS) can be used to determine the exact mass of the different ADC species, confirming successful conjugation and providing precise DAR information.

-

Procedure:

-

The ADC sample may require deglycosylation prior to analysis for clearer spectra.

-

Analyze the intact ADC using a high-resolution mass spectrometer (e.g., Q-TOF).

-

Deconvolute the resulting mass spectrum to identify the masses of the different drug-loaded antibody species.

-

Visualization of Workflows and Pathways

ADC Conjugation Workflow

References

Application Note: In Vitro Cytotoxicity Protocol for Aniline-MPB-amino-C3-PBD

Audience: Researchers, scientists, and drug development professionals in oncology and antibody-drug conjugate (ADC) development.

Purpose: This document provides a detailed protocol for determining the in vitro cytotoxicity of Aniline-MPB-amino-C3-PBD, a potent pyrrolobenzodiazepine (PBD) dimer payload-linker conjugate. The protocol utilizes a luminescent ATP-based cell viability assay to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of highly potent, sequence-selective DNA-interactive agents that form covalent adducts in the minor groove of DNA.[1][2] Synthetic PBD dimers, which can cross-link two DNA strands, are particularly cytotoxic and have emerged as critical payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1][3][4] Their mechanism involves inducing DNA damage, which stalls replication, triggers cell cycle arrest, and ultimately leads to apoptosis.[2][5] A key feature of PBD dimer-induced DNA cross-links is their minimal distortion of the DNA helix, which may help evade cellular repair mechanisms, contributing to their high potency.[1][5]

The compound "Aniline-MPB-amino-C3-PBD" represents a PBD dimer payload attached to a linker system designed for potential conjugation to an antibody. The components are:

-

PBD: The cytotoxic warhead that cross-links DNA.

-

amino-C3: A 3-carbon spacer to provide distance.

-

MPB (Maleimidopropionyl): A maleimide group for conjugation, typically to thiol groups on an antibody.

-

Aniline: The aniline component is often part of a self-immolative spacer in cleavable linker systems (e.g., a PABC linker) used in ADCs.[6][7] Upon enzymatic cleavage of a trigger (like a dipeptide), the aniline moiety undergoes electronic rearrangement to release the unmodified payload.[6][7]

This protocol describes a method to assess the intrinsic cytotoxicity of this payload-linker construct on various cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is employed, which measures ATP levels as an indicator of metabolically active, viable cells.[8][9]

Mechanism of Action Signaling Pathway

PBD dimers exert their cytotoxic effects through a precise sequence of events culminating in programmed cell death. The pathway diagram below illustrates this process.

Caption: Mechanism of PBD dimer-induced cytotoxicity.

Experimental Protocol

This protocol is based on the Promega CellTiter-Glo® assay, a widely used homogeneous "add-mix-measure" method for assessing cell viability.[8][10][11]

Materials and Reagents

-

Cell Lines: Relevant human cancer cell lines (e.g., SK-BR-3 (breast), NCI-N87 (gastric), RAMOS (lymphoma)).

-

Culture Medium: Appropriate medium for the chosen cell lines (e.g., McCoy's 5A, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Aniline-MPB-amino-C3-PBD: Stock solution in anhydrous DMSO (e.g., 1 mM). Store protected from light at -80°C.

-

Assay Plates: Sterile, opaque-walled 96-well plates suitable for luminescence readings.

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).

-

Phosphate-Buffered Saline (PBS): Sterile.

-

Trypsin-EDTA: For adherent cell detachment.

-

DMSO: Anhydrous, cell culture grade.

Equipment

-

Humidified incubator (37°C, 5% CO₂)

-

Biosafety cabinet (Class II)

-

Luminometer capable of reading 96-well plates

-

Multichannel pipette

-

Orbital shaker

-

Automated cell counter or hemocytometer

Experimental Workflow

The workflow outlines the key stages of the cytotoxicity assay, from cell preparation to data analysis.

Caption: Experimental workflow for the PBD cytotoxicity assay.

Step-by-Step Procedure

Day 1: Cell Seeding

-

Culture cells to ~80% confluency. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be used directly.

-

Count cells and determine viability.

-

Dilute cells in fresh culture medium to the desired seeding density (e.g., 2,000-10,000 cells/well, optimize for each cell line).

-

Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

-

Include "cells only" control wells (for 0% inhibition) and "medium only" background wells.

-

Incubate the plate overnight to allow adherent cells to attach.

Day 2: Compound Treatment

-

Thaw the Aniline-MPB-amino-C3-PBD stock solution.

-

Prepare a serial dilution series of the compound in culture medium. A common approach is a 10-point, 3-fold dilution series starting from a top concentration of 1 nM. The final DMSO concentration in the wells should be kept constant and low (≤0.1%).

-

Carefully add the diluted compound to the appropriate wells (e.g., 10-20 µL, adjusting volumes to maintain consistency). Add an equivalent volume of medium with DMSO to the "cells only" control wells.

-

Incubate the plate for the desired exposure time (typically 72 to 96 hours).

Day 5/6: Viability Measurement

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10]

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

Record the luminescence using a plate luminometer.

Data Analysis

-

Subtract the average luminescence value from the "medium only" wells (background) from all other wells.

-

Normalize the data by expressing the results as a percentage of the "cells only" control (vehicle control), which is set to 100% viability.

-

% Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100

-

-

Plot the % Viability against the log-transformed concentration of the PBD compound.

-

Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the dose-response curve and determine the IC50 value.

Representative Data

The cytotoxicity of PBD dimers is exceptionally high, with IC50 values typically in the picomolar range across various cancer cell lines.[1][3] The table below summarizes expected IC50 values for a potent PBD dimer payload.

| Cell Line | Cancer Type | Target Antigen (Example) | Expected IC50 Range (pM) |

| RAMOS | Burkitt's Lymphoma | CD22 | 10 - 100 |

| NCI-N87 | Gastric Carcinoma | HER2 | 50 - 250 |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | CD30 | 20 - 150 |

| MDA-MB-231 | Triple-Negative Breast | - | 30 - 200[12] |

| A2780 | Ovarian Carcinoma | - | ~2[4] |

Note: Actual IC50 values for Aniline-MPB-amino-C3-PBD must be determined experimentally and may vary based on the specific PBD structure, cell line sensitivity, and assay conditions.

Troubleshooting

-

High Well-to-Well Variability: Ensure uniform cell seeding and proper mixing after reagent addition. Check for "edge effects" in the plate.

-

Low Luminescent Signal: Cell seeding density may be too low, or the incubation time was too short. Optimize cell number per well.

-

Inconsistent IC50 Values: Verify the accuracy of compound dilutions and the stability of the stock solution. Ensure consistent incubation times.

Disclaimer: This protocol serves as a guideline. Researchers should optimize conditions for their specific cell lines and experimental setup. Always handle potent cytotoxic compounds like PBDs with appropriate safety precautions in a designated laboratory environment.

References

- 1. adcreview.com [adcreview.com]

- 2. adcreview.com [adcreview.com]

- 3. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adctherapeutics.com [adctherapeutics.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 10. promega.com [promega.com]

- 11. ch.promega.com [ch.promega.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Aniline-MPB-amino-C3-PBD DNA Footprinting Assay

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Aniline-MPB-amino-C3-PBD DNA footprinting assay is a high-resolution technique used to determine the specific DNA sequence recognized by the pyrrolobenzodiazepine (PBD) conjugate, Aniline-MPB-amino-C3-PBD. PBDs are a class of potent DNA-interactive agents, and understanding their binding preferences is crucial for the development of targeted anticancer therapies, including antibody-drug conjugates (ADCs).[1][2] This assay identifies the precise binding sites of the PBD conjugate on a DNA fragment, revealing the sequence selectivity of the molecule.

The principle of the assay is based on the protection of DNA from enzymatic or chemical cleavage by the bound ligand.[3][4][5] In this specific protocol, a DNA fragment of interest is first end-labeled with a radioactive isotope, typically ³²P.[6][7] The labeled DNA is then incubated with the Aniline-MPB-amino-C3-PBD compound, allowing it to bind to its preferred sequences. Subsequently, the DNA-ligand complex is subjected to limited digestion by DNase I. The enzyme will cleave the DNA backbone at random locations, except where the PBD conjugate is bound, creating a "footprint."

A key and distinctive step in this protocol is the use of aniline. While not a standard reagent in DNase I footprinting, its inclusion suggests a mechanism to specifically cleave the DNA at the site of PBD-induced alkylation. PBDs are known to form covalent adducts with guanine bases in the minor groove of DNA.[2][8] This modification can create an abasic site or a lesion that is susceptible to cleavage by aniline, similar to its use in cleaving modified RNA or in Maxam-Gilbert sequencing.[4][9][10] This aniline cleavage step can provide a more precise definition of the binding site compared to DNase I protection alone.

The resulting DNA fragments are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[3][5] The footprint appears as a gap in the ladder of DNA fragments compared to a control reaction performed without the PBD conjugate. By analyzing the position of this gap relative to a DNA sequencing ladder, the exact binding sequence of Aniline-MPB-amino-C3-PBD can be determined.

This powerful technique provides invaluable data for:

-

Drug discovery and development: Elucidating the DNA sequence specificity of new PBD analogues.

-

Structure-activity relationship (SAR) studies: Understanding how modifications to the PBD structure affect its DNA binding properties.

-

Mechanism of action studies: Confirming the molecular target of PBD-based compounds.

-

ADC payload characterization: Ensuring the DNA-binding properties of the payload are optimal for therapeutic efficacy.

Experimental Protocols

I. Preparation of ³²P End-Labeled DNA Fragment

This protocol describes the 3'-end labeling of a DNA fragment using [α-³²P] dNTPs and the Klenow fragment of DNA polymerase I.

Materials:

-

Plasmid DNA containing the target sequence

-

Restriction enzymes

-

[α-³²P] dATP (3000 Ci/mmol)

-

Klenow fragment of DNA polymerase I

-

Unlabeled dCTP, dGTP, dTTP (1 mM stocks)

-

TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

3 M Sodium acetate, pH 5.2

-

Non-denaturing polyacrylamide gel

-

TBE buffer (Tris-borate-EDTA)

Procedure:

-

Restriction Digest: Digest 10-20 µg of plasmid DNA with a suitable restriction enzyme to generate a fragment with a 5' overhang.

-

Dephosphorylation (Optional but Recommended): Treat the digested DNA with calf intestinal phosphatase (CIP) to remove the 5' phosphate groups, preventing self-ligation.

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the following:

-

Digested (and dephosphorylated) DNA (1-5 pmol)

-

10X Klenow buffer (5 µL)

-

[α-³²P] dATP (5 µL, 50 µCi)

-

Unlabeled dCTP, dGTP, dTTP (1 µL of each 1 mM stock)

-

Klenow fragment (1-2 units)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubate at room temperature for 30 minutes.

-

-

Second Restriction Digest: Inactivate the Klenow enzyme by heating at 75°C for 10 minutes. Perform a second restriction digest with another enzyme to excise the labeled fragment of the desired size.

-

Purification of Labeled Fragment:

-

Purify the labeled DNA fragment from the unincorporated nucleotides and plasmid vector by non-denaturing polyacrylamide gel electrophoresis.

-

Locate the band corresponding to the desired fragment size by autoradiography.

-

Excise the gel slice containing the labeled fragment.

-

Elute the DNA from the gel slice by crush and soak method in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).

-

Purify the eluted DNA by phenol:chloroform extraction and ethanol precipitation.

-

-

Resuspend and Quantify: Resuspend the purified, labeled DNA in TE buffer. Determine the concentration and radioactivity by scintillation counting.

II. Aniline-MPB-amino-C3-PBD DNA Footprinting Reaction

Materials:

-

³²P end-labeled DNA fragment (from Part I)

-

Aniline-MPB-amino-C3-PBD stock solution (in DMSO)

-

DNase I (RNase-free)

-

DNase I dilution buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM CaCl₂, 1 mM DTT)

-

Footprinting buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Aniline solution (1 M aniline, pH 4.5, freshly prepared)

-

Control DNA (e.g., calf thymus DNA)

Procedure:

-

Binding Reaction:

-

Prepare a series of dilutions of the Aniline-MPB-amino-C3-PBD compound in footprinting buffer.

-